molecular formula C9H9BN2O3 B3009893 1-Acetylindazole-4-boronic acid CAS No. 2377607-86-6

1-Acetylindazole-4-boronic acid

Cat. No.: B3009893
CAS No.: 2377607-86-6
M. Wt: 203.99
InChI Key: FUQIXQCAEUGQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylindazole-4-boronic acid is a boronic acid derivative that features an indazole ring substituted with an acetyl group at the 1-position and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetylindazole-4-boronic acid can be synthesized through several methods. One common approach involves the cross-coupling of aryl- or heteroarylboronic acids with electrophilic indolyl templates. For example, chloro-, bromo-, bromoindolyl phosphate, and triflates can all couple with boronic acids under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to those used in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetylindazole-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Acetylindazole-4-boronic acid depends on its specific applicationThis property is exploited in various sensing applications and in the development of enzyme inhibitors . The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

1-Acetylindazole-4-boronic acid can be compared with other boronic acid derivatives and indazole-based compounds:

Properties

IUPAC Name

(1-acetylindazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-2-3-8(10(14)15)7(9)5-11-12/h2-5,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQIXQCAEUGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)C(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.